molecular formula C53H90O24 B1631166 Hosenkoside M CAS No. 161016-51-9

Hosenkoside M

Cat. No. B1631166
CAS RN: 161016-51-9
M. Wt: 1111.3 g/mol
InChI Key: NACOJBQGIGOFFX-FOFPIWDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hosenkoside M is a baccharane glycoside isolated from the seeds of Impatiens balsamina . It is a natural product used in disease research .


Molecular Structure Analysis

This compound has a molecular weight of 1111.27 and a formula of C53H90O24 . Its structure is classified under terpenoids and triterpenes .


Physical And Chemical Properties Analysis

This compound is a solid, white to off-white compound . It has a solubility of 100 mg/mL in DMSO . It can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

Novel Baccharane Glycosides Isolation

Hosenkoside M, along with other novel baccharane glycosides, has been identified from the seeds of Impatiens balsamina. Researchers have isolated these compounds and determined their structures using advanced spectroscopic methods like 2D NMR techniques and chemical derivatization (Shoji et al., 1994). Similar studies have been conducted to explore the diversity of these glycosides, leading to the identification of different types like hosenkosides L-O (Shoji et al., 1994).

Pharmacokinetic Study in Rat Plasma

A pharmacokinetic study was conducted to understand the behavior of hosenkoside A and hosenkoside K in rat plasma. Although this study doesn't directly involve this compound, it showcases the methods used in pharmacokinetic research of similar compounds (Yu et al., 2017).

Potential Antitumor Applications

Research has indicated that compounds like this compound isolated from Impatientis balsamina L. seeds have in vitro growth inhibitory activity in human cancer A375 cells. This suggests a potential application of this compound in antitumor research (Wu et al., 2017).

Structural Characterization

Extensive studies have been conducted to characterize the chemical structure of hosenkol-A, a related baccharane triterpenoid, which helps in understanding the structural properties of this compound (Shoji et al., 1983).

Safety and Hazards

When handling Hosenkoside M, ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment should include safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Mechanism of Action

Target of Action

Hosenkoside M is a baccharane glycoside that has been isolated from the seeds of Impatiens balsamina The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported to exhibit in vitro growth inhibitory activity against human cancer a375 cells . This suggests that this compound may interact with cellular targets that play a crucial role in cell proliferation and survival, particularly in the context of cancer cells.

Result of Action

This compound has been reported to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit cancer cell proliferation.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O24/c1-23(19-69-45-41(66)37(62)34(59)27(16-54)73-45)26-8-13-53(22-71-26)15-14-51(4)24(44(53)68)6-7-31-49(2)11-10-32(76-48-43(39(64)36(61)29(18-56)75-48)77-46-40(65)33(58)25(57)20-70-46)50(3,30(49)9-12-52(31,51)5)21-72-47-42(67)38(63)35(60)28(17-55)74-47/h23-48,54-68H,6-22H2,1-5H3/t23-,24+,25+,26-,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACOJBQGIGOFFX-FOFPIWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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